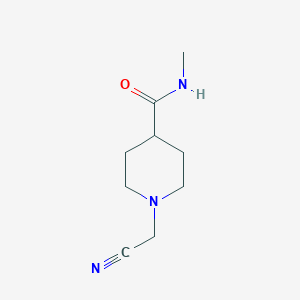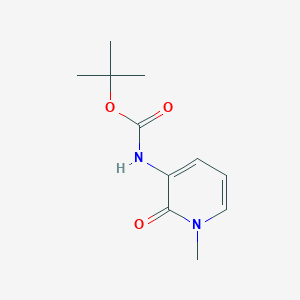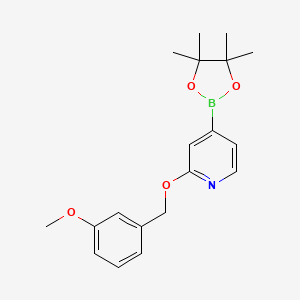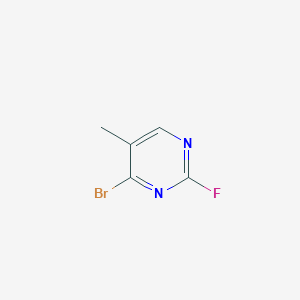![molecular formula C8H11N5S B13084411 3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)
3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with thiadiazole derivatives. One common method involves the treatment of 3,5-dimethylpyrazole with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by the reaction with hydrazonoyl chloride derivatives . The reaction is usually carried out in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
科学的研究の応用
3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its heterocyclic structure.
作用機序
The mechanism of action of 3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt various biological processes, leading to antimicrobial or other therapeutic effects .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
3,5-Dimethylpyrazole Derivatives: Compounds with the pyrazole ring and similar substitution patterns.
Uniqueness
3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine is unique due to the combination of both pyrazole and thiadiazole rings in its structure. This dual-ring system provides a versatile scaffold for various chemical modifications and enhances its potential biological activities compared to compounds with only one of these rings.
特性
分子式 |
C8H11N5S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC名 |
3,5-dimethyl-1-(1,2,5-thiadiazol-3-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H11N5S/c1-5-8(9)6(2)13(11-5)4-7-3-10-14-12-7/h3H,4,9H2,1-2H3 |
InChIキー |
VUVSRNHKLKQDHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC2=NSN=C2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol](/img/structure/B13084328.png)






![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B13084390.png)
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)




![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
